molecular formula C68H115N23O20 B6591584 H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH CAS No. 142353-01-3

H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH

Cat. No. B6591584
CAS RN: 142353-01-3
M. Wt: 1574.8 g/mol
InChI Key: NPUSRFWRIUYFIF-KTFPRAGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide sequence consists of 14 amino acids: Arginine (Arg), Lysine (Lys), Isoleucine (Ile), Serine (Ser), Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Phenylalanine (Phe), Aspartic Acid (Asp), Arginine (Arg), Proline (Pro), Leucine (Leu), and Arginine (Arg) .


Synthesis Analysis

Peptide synthesis is a complex process that involves the formation of peptide bonds between amino acids. The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence, starting from the C-terminus (Arg) and moving towards the N-terminus (Arg). Each addition would involve the formation of a peptide bond between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds in this sequence would adopt a trans conformation, which is more energetically favorable. The side chains of the amino acids would also contribute to the overall structure of the peptide, with hydrophobic amino acids (like Ile, Ala, Phe, Pro, and Leu) tending to cluster together and away from water, and hydrophilic amino acids (like Arg, Lys, Ser, Glu, and Asp) interacting with water .


Chemical Reactions Analysis

The chemical reactions involving this peptide would primarily involve the functional groups in its amino acids. For example, the carboxyl groups in Glu and Asp could undergo reactions involving deprotonation, forming a carboxylate ion. The amino groups in Arg and Lys could undergo reactions involving protonation, forming an ammonium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its amino acids. For example, the hydrophobicity of the peptide would be influenced by the presence of hydrophobic amino acids like Ile, Ala, Phe, Pro, and Leu. The net charge of the peptide at a given pH would be determined by the pKa values of the ionizable groups in its amino acids .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific sequence and structure. Generally, peptides are considered to be safe and well-tolerated. However, some peptides can have biological activity that could potentially cause adverse effects. It’s important to handle peptides with care and use appropriate safety measures .

Future Directions

The future directions for research on this peptide could involve further studies to elucidate its biological activity and potential applications. For example, given its similarity to the RGD sequence, this peptide could be investigated for its potential use in cell culture and tissue engineering .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H115N23O20/c1-6-36(4)52(90-56(101)40(19-10-11-25-69)81-54(99)39(70)18-12-26-77-66(71)72)63(108)89-47(33-92)60(105)80-37(5)53(98)88-48(34-93)61(106)82-41(23-24-50(94)95)55(100)85-45(31-38-16-8-7-9-17-38)58(103)86-46(32-51(96)97)59(104)83-42(20-13-27-78-67(73)74)64(109)91-29-15-22-49(91)62(107)87-44(30-35(2)3)57(102)84-43(65(110)111)21-14-28-79-68(75)76/h7-9,16-17,35-37,39-49,52,92-93H,6,10-15,18-34,69-70H2,1-5H3,(H,80,105)(H,81,99)(H,82,106)(H,83,104)(H,84,102)(H,85,100)(H,86,103)(H,87,107)(H,88,98)(H,89,108)(H,90,101)(H,94,95)(H,96,97)(H,110,111)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUSRFWRIUYFIF-KTFPRAGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H115N23O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BPDEtide, >=90% (HPLC), lyophilized powder

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